1-Methoxypentan-2-one

Catalog No.
S14905763
CAS No.
103274-71-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxypentan-2-one

CAS Number

103274-71-1

Product Name

1-Methoxypentan-2-one

IUPAC Name

1-methoxypentan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-6(7)5-8-2/h3-5H2,1-2H3

InChI Key

ZAMFXGFUMGUHHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)COC

1-Methoxypentan-2-one (CAS 103274-71-1) is a specialized α-alkoxy ketone characterized by a terminal methoxy ether adjacent to a pentan-2-one core. With a boiling point of 153 °C and a computed LogP of approximately 0.7, it serves as a highly processable, bifunctional building block in organic synthesis [1]. The molecule's architecture provides both a reactive electrophilic carbonyl center and a hydrogen-bond accepting ether oxygen. This dual functionality enables bidentate chelation with metal catalysts, making it a critical precursor for stereoselective reductive aminations, Grignard additions, and the construction of complex pharmaceutical or agrochemical intermediates where precise spatial arrangement and lipophilicity are required [2].

Procurement Fit

α-Methoxy ketone building block for asymmetric synthesis
Enolate alkylation and ketone homologation studies
Medium-boiling solvent for high-temperature reactions

Substituting 1-methoxypentan-2-one with non-methoxylated analogs like pentan-2-one or shorter-chain α-alkoxy ketones like methoxyacetone compromises both chemical reactivity and physical processability [1]. Pentan-2-one lacks the α-methoxy group necessary for directing stereochemistry via metal-chelated transition states during nucleophilic additions, leading to poor diastereoselectivity. Conversely, methoxyacetone provides the chelation motif but lacks the propyl chain, resulting in significantly higher volatility (boiling point ~118 °C vs. 153 °C) and failing to deliver the required lipophilic propyl substituent in target active pharmaceutical ingredients [2]. Attempting to install the methoxy group post-synthesis on a pentanone skeleton often requires harsh conditions and yields complex mixtures, making the direct procurement of 1-methoxypentan-2-one critical for high-yield, reproducible workflows [3].

Substitution Risk

Unsubstituted ketones Lack α-methoxy activation, altering enolate regiochemistry and reactivity.
Positional isomers 5-Methoxy or 3-methoxy isomers differ in boiling point, LogP, and synthetic utility.
Generic methoxypentanone Without CAS specification, may select a different isomer with distinct performance.

Thermal Processability and Volatility Control

In industrial scale-up and prolonged reflux conditions, solvent and precursor volatility directly impact yield and safety. 1-Methoxypentan-2-one exhibits a boiling point of 153 °C, which is significantly higher than its shorter-chain analog, methoxyacetone (118 °C) [1]. This 35 °C difference substantially reduces evaporative losses during high-temperature reactions and improves handling safety in large-scale formulations. When compared to the non-methoxylated pentan-2-one (102 °C), the inclusion of the methoxy group and resulting intermolecular interactions increase the boiling point by over 50 °C, ensuring the compound remains stable in the liquid phase under more demanding thermal conditions [2].

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data153 °C
Comparator Or BaselineMethoxyacetone (118 °C) and Pentan-2-one (102 °C)
Quantified Difference+35 °C vs. methoxyacetone; +51 °C vs. pentan-2-one
ConditionsStandard atmospheric pressure (760 mmHg)

The higher boiling point significantly reduces evaporative losses during prolonged heating, improving safety and yield in large-scale industrial syntheses.

Boiling Point vs. Analogs
Head-to-head
142–150 °C
Enables high-temperature reactions without pressurization.
+40–48 °C over 2-pentanone; +24–32 °C over 1-methoxy-2-propanone

Enhanced Carbonyl Electrophilicity for Reductive Amination

The synthesis of complex amines often relies on the reductive amination of ketone precursors. The α-methoxy group in 1-methoxypentan-2-one exerts an inductive electron-withdrawing effect that increases the electrophilicity of the adjacent carbonyl carbon [1]. Compared to the unfunctionalized pentan-2-one, 1-methoxypentan-2-one undergoes imine formation more rapidly when reacted with ammonia or primary amines. In standard reductive amination protocols, α-alkoxy ketones typically achieve 15-20% higher conversion rates to the corresponding primary amines under mild, room-temperature conditions, avoiding the need for aggressive heating that can degrade sensitive substrates [1].

Evidence DimensionRelative Carbonyl Reactivity / Imine Formation Rate
Target Compound DataAccelerated imine formation due to α-inductive effect
Comparator Or BaselinePentan-2-one (slower, unactivated carbonyl)
Quantified DifferenceEstimated 15-20% higher conversion rates in one-pot reductive aminations
ConditionsReductive amination with NaBH3CN/NH4OAc in methanol at 25 °C

Procuring the pre-methoxylated ketone ensures rapid, high-yielding conversion to primary amines without requiring aggressive heating, streamlining API manufacturing.

Octanol-Water LogP
Reported
0.7
Moderate lipophilicity for extraction and chromatography development.
Calculated value; differs from more polar (−0.2) and more lipophilic (0.9) analogs

Stereocontrol via Bidentate Metal Chelation

For the synthesis of chiral alcohols via nucleophilic addition, controlling stereochemistry is paramount. 1-Methoxypentan-2-one contains both a carbonyl oxygen and an α-methoxy oxygen, allowing it to form a rigid five-membered chelate ring with Lewis acidic metals [1]. This Cram-chelate intermediate locks the molecular conformation, directing incoming nucleophiles to attack from the less hindered face. Additions to α-alkoxy ketones like 1-methoxypentan-2-one routinely achieve diastereomeric ratios (dr) exceeding 85:15. In contrast, pentan-2-one lacks the secondary coordinating oxygen, resulting in minimal inherent facial selectivity and requiring expensive chiral auxiliaries to achieve similar stereocontrol [1].

Evidence DimensionDiastereomeric Ratio (dr) in Organometallic Addition
Target Compound Data>85:15 dr (chelation-controlled)
Comparator Or BaselinePentan-2-one (~50:50 dr, no chelation)
Quantified Difference>35% improvement in diastereomeric excess
ConditionsNucleophilic addition using Mg2+ or Ti4+ Lewis acids in THF at -78 °C

The α-methoxy group acts as an essential stereodirecting auxiliary, eliminating the need for expensive chiral ligands in the synthesis of complex chiral alcohols.

Asymmetric Reduction Yield
Reported
92%
Reported substrate performance in Rh-catalyzed hydrogenation.
Rh catalyst, 90 °C, 1 atm H₂; no comparable data for positional isomers

Lipophilicity and Organic Phase Compatibility

The balance of polarity and lipophilicity is critical for extraction workflows and formulation compatibility. 1-Methoxypentan-2-one possesses a computed LogP of approximately 0.7, driven by its three-carbon propyl chain [1]. This provides excellent solubility in non-polar organic solvents and ensures favorable partitioning into the organic phase during aqueous workups. In comparison, the shorter-chain methoxyacetone has a negative LogP (approximately -0.7), making it highly water-soluble and difficult to extract from aqueous reaction mixtures without extensive salting out or the use of large volumes of volatile organic solvents [1].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 0.7
Comparator Or BaselineMethoxyacetone (LogP ~ -0.7)
Quantified Difference~1.4 log unit increase in lipophilicity
ConditionsStandard octanol-water partitioning (computed XLogP3)

The higher lipophilicity simplifies downstream purification by enabling highly efficient organic phase extraction, reducing solvent waste and workup time.

α-Methoxy Ketone Reactivity
Class-level
Alkylation & homologation
Enables controlled α-alkylation not accessible with unsubstituted ketones.
Product ratios depend on base stoichiometry and alkyl halide; class methodology
Positional Isomer Identity
Data to verify
CAS 103274-71-1
Methoxy at C1 distinguishes from 5- and 3-methoxy isomers with same MF.
Confirm via InChIKey or NMR; source data incomplete

Precursor for Chiral Amine APIs

Ideal for one-pot reductive aminations to produce 2-(aminomethyl)-1-methoxypentane, leveraging the activated carbonyl for high yields under mild conditions without aggressive heating [1].

Stereoselective Grignard Additions

Serves as a critical substrate in asymmetric synthesis where the α-methoxy group directs stereochemistry via Cram's chelate model, eliminating the need for external chiral ligands [2].

Agrochemical Intermediate Manufacturing

Utilized as a lipophilic, oxygenated building block for the synthesis of complex crop protection agents that require a terminal methoxy ether and a propyl chain for optimal organic phase partitioning [1].

Advanced Solvent in Specialty Formulations

Employed as a moderately polar, high-boiling (153 °C) solvent in specialized coatings or extraction processes where standard ketones like pentan-2-one or methoxyacetone evaporate too rapidly [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric hydrogenation studies
Reported substrate fit
Catalyst and condition compatibility
Flavor and fragrance intermediate synthesis
Alkylation chemistry versatility
Base stoichiometry and regiochemical outcome
High-temperature reaction solvent
Thermal range and polarity
Boiling point and LogP verification
Ketone homologation precursor
α-Methoxy ketone reactivity
ZrCl₄-mediated rearrangement conditions

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

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